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Compound of Interest

Compound Name:
4-Chloro-2-ethoxy-1-

methylbenzene

Cat. No.: B15380384

Get Quote

Technical Guide: 4-Chloro-2-ethoxy-1-
methylbenzene
Physicochemical Profiling, Synthesis Logic, and
Handling Protocols
Executive Summary
4-Chloro-2-ethoxy-1-methylbenzene (CAS: 1480442-62-3) is a halogenated aryl ether

utilized primarily as a lipophilic building block in the synthesis of agrochemicals and

pharmaceutical intermediates.[1][2] Structurally, it is the ethyl ether derivative of 5-chloro-2-

methylphenol. Its utility stems from the orthogonal reactivity of its functional groups: the

electrophilic aromatic ring (activated by the ethoxy group), the benzylic methyl position, and the

aryl chloride handle available for cross-coupling.

This guide provides a rigorous analysis of its physical properties, distinguishing between

experimentally validated data and high-confidence predictive models where specific

experimental values are proprietary or sparse.
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Chemical Identity & Structural Analysis[4][5][6]
Understanding the exact isomeric structure is critical, as confusion with its isomer (4-chloro-1-

ethoxy-2-methylbenzene) is a common pitfall in procurement and synthesis.

Attribute Detail

IUPAC Name 4-Chloro-2-ethoxy-1-methylbenzene

Common Synonyms
4-Chloro-2-ethoxytoluene; 5-Chloro-2-

methylphenetole

CAS Number 1480442-62-3

Molecular Formula C₉H₁₁ClO

Molecular Weight 170.64 g/mol

SMILES Cc1c(OCC)cc(Cl)cc1

InChI Key ZYHXLVBRRKUMCK-UHFFFAOYSA-N

Structural Visualization
The following diagram clarifies the numbering scheme to prevent isomeric confusion. The

methyl group defines position 1, establishing the ethoxy group at position 2 and the chlorine at

position 4.

Benzene Ring

1-Methyl Group
(Benzylic Reactivity) Position 1

2-Ethoxy Group
(Electron Donor) Position 2

4-Chloro Group
(Cross-Coupling Handle)

 Position 4

CRITICAL DISTINCTION:
Do NOT confuse with

4-chloro-1-ethoxy-2-methylbenzene

 Isomer Check
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Figure 1: Functional group topology and numbering logic for 4-Chloro-2-ethoxy-1-
methylbenzene.

Physicochemical Properties[7][8][9]
The following data aggregates commercial specifications and calculated physicochemical

descriptors. In drug development, this compound is classified as a lipophilic fragment (LogP >

3), influencing the bioavailability of downstream derivatives.

Thermodynamic & General Properties[8][10]
Property Value / Range Source/Note

Physical State Liquid Standard State @ 25°C

Color Colorless to Pale Yellow Commercial Grade [1]

Boiling Point 225°C - 235°C (Predicted)

Extrapolated from 4-

chlorotoluene (162°C) +

Ethoxy shift

Melting Point < 10°C
Liquid at room temp; likely

crystallizes only at low temp

Density 1.12 ± 0.05 g/cm³
Predicted based on functional

group contribution

Refractive Index 1.520 - 1.535 Estimated for aryl ethers

Flash Point > 95°C Class IIIB Combustible Liquid

Solubility & Lipophilicity (ADME Relevance)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15380384/docs?utm_src=pdf-body-img#4-chloro-2-ethoxy-1-methylbenzene-physical-properties
https://www.benchchem.com/product/b15380384/docs?utm_src=pdf-body#4-chloro-2-ethoxy-1-methylbenzene-physical-properties
https://www.benchchem.com/product/b15380384/docs?utm_src=pdf-body#4-chloro-2-ethoxy-1-methylbenzene-physical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15380384?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Implication for Research

Water Solubility Insoluble (< 0.1 mg/mL)
Requires organic co-solvents

(DMSO, DMF) for bio-assays.

LogP (Octanol/Water) 3.68 (Predicted)

High lipophilicity; suggests

good membrane permeability

but poor aqueous solubility.

Solubility (Organic) High
Soluble in Ethanol, DCM, Ethyl

Acetate, Toluene.

Synthesis & Purity Considerations
The physical properties of this compound are heavily influenced by its synthesis route,

particularly the presence of regioisomers. The most robust synthesis involves the O-alkylation

of 5-chloro-2-methylphenol.

Synthesis Workflow
Reaction: Williamson Ether Synthesis Precursor: 5-Chloro-2-methylphenol (CAS: 1123-96-2)

Reagents: Ethyl Iodide (EtI) or Diethyl Sulfate; Potassium Carbonate (K₂CO₃) Solvent: DMF or

Acetone

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15380384?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5-Chloro-2-methylphenol
(Solid, MP: ~70°C)

Ethyl Iodide + K2CO3
(Base-Mediated Alkylation)

 Dissolution

Transition State
(Phenoxide Anion)

 Deprotonation

4-Chloro-2-ethoxy-1-methylbenzene
(Target Liquid)

 SN2 Attack

Impurity: C-Alkylated Byproducts
(Trace < 1%)

 Side Reaction

Click to download full resolution via product page

Figure 2: Synthetic pathway via O-alkylation. Purity is typically controlled by the specificity of

the SN2 reaction.

Purity Impact on Properties:

Regioisomers: If the starting material (5-chloro-2-methylphenol) is contaminated with 4-

chloro-2-methylphenol, the resulting ether will be an inseparable isomer mixture, depressing

the boiling point and altering the refractive index.

Residual Phenol: Unreacted phenol increases hydrogen bonding, significantly raising

viscosity and potentially the boiling point.

Handling, Stability, and Safety
As a halogenated ether, this compound requires standard organic safety protocols. It is stable

under normal laboratory conditions but sensitive to strong oxidizers.
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Storage: Store at 2-8°C (Refrigerated) to prevent slow oxidation of the methyl group or ether

cleavage over long periods [1].

Incompatibility: Strong oxidizing agents (risk of benzylic oxidation to benzoic acid

derivatives).

Safety Hazards (GHS Classifications):

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[4]

Experimental Protocol Recommendation: When using this compound in cross-coupling

reactions (e.g., Suzuki-Miyaura), degas solvents thoroughly. The electron-donating ethoxy

group deactivates the C-Cl bond slightly compared to chlorobenzene, often requiring

specialized phosphine ligands (e.g., XPhos, SPhos) for efficient oxidative addition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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